2-[(3-Methylpentan-2-yl)amino]butan-1-ol

Catalog No.
S13818155
CAS No.
M.F
C10H23NO
M. Wt
173.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(3-Methylpentan-2-yl)amino]butan-1-ol

Product Name

2-[(3-Methylpentan-2-yl)amino]butan-1-ol

IUPAC Name

2-(3-methylpentan-2-ylamino)butan-1-ol

Molecular Formula

C10H23NO

Molecular Weight

173.30 g/mol

InChI

InChI=1S/C10H23NO/c1-5-8(3)9(4)11-10(6-2)7-12/h8-12H,5-7H2,1-4H3

InChI Key

GXACJCPLVLALIC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)NC(CC)CO

2-[(3-Methylpentan-2-yl)amino]butan-1-ol is an organic compound characterized by a secondary amine and a hydroxyl group. Its chemical structure consists of a butanol backbone with a 3-methylpentan-2-yl amino group attached to the second carbon. This unique configuration contributes to its distinct chemical and physical properties, making it an interesting compound for various applications in chemistry and biology.

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes, depending on the reaction conditions. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can be reduced to yield the corresponding amine or alcohol, using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Reagents like alkyl halides or acyl chlorides are typically employed in these reactions.

Research into the biological activity of 2-[(3-Methylpentan-2-yl)amino]butan-1-ol has indicated potential interactions with biomolecules, which may influence enzymatic activities and receptor functions. Its structural features suggest that it could serve as a precursor for drug development, particularly in exploring therapeutic applications .

The synthesis of 2-[(3-Methylpentan-2-yl)amino]butan-1-ol generally involves the reaction of 3-methylpentan-2-amine with butanal. This reaction is typically conducted under controlled conditions with a suitable catalyst, such as a Lewis acid, to facilitate product formation. After the reaction, purification methods like distillation or chromatography are employed to isolate the pure compound.

Industrial Production

In industrial settings, large-scale production may utilize batch or continuous flow processes. Precise stoichiometric ratios of starting materials are mixed, and reactors are designed to maintain optimal temperature and pressure conditions for maximum yield and purity. Advanced separation techniques enhance the efficiency of the production process.

2-[(3-Methylpentan-2-yl)amino]butan-1-ol has diverse applications:

  • Chemistry: It serves as a building block in organic synthesis for complex molecule preparation.
  • Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
  • Medicine: It is explored as a potential drug candidate due to its structural characteristics.
  • Industry: Utilized in synthesizing specialty chemicals and intermediates for various industrial processes .

The interaction studies of 2-[(3-Methylpentan-2-yl)amino]butan-1-ol focus on its binding affinity with specific molecular targets such as enzymes and receptors. The ability of the compound to form hydrogen bonds and engage in other interactions may lead to significant changes in biological activity, making it a candidate for further pharmacological research .

Several compounds share structural similarities with 2-[(3-Methylpentan-2-yl)amino]butan-1-ol:

Compound NameStructural Features
2-[(3-Methylpentan-2-yl)amino]ethanolSimilar amino alcohol structure but with an ethyl group
2-[(3-Methylpentan-2-yl)amino]propan-1-olSimilar structure with a propanol backbone
2-[(3-Methylpentan-2-yl)amino]hexan-1-olExtended carbon chain compared to butanol

Uniqueness

The uniqueness of 2-[(3-Methylpentan-2-yl)amino]butan-1-ol lies in its specific combination of functional groups—a secondary amine paired with a hydroxyl group—imparting distinct chemical reactivity and biological properties that differentiate it from other similar compounds. This combination allows for versatile applications in both synthetic chemistry and medicinal research.

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

173.177964357 g/mol

Monoisotopic Mass

173.177964357 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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